5-Aminomethyl-3-isopropylisoxazole

Descripción general

Descripción

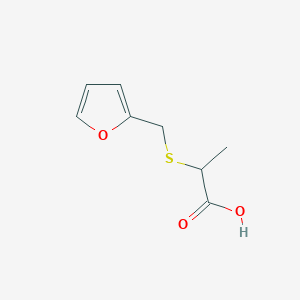

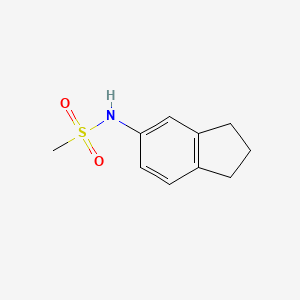

5-Aminomethyl-3-isopropylisoxazole is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol. It is a heterocyclic compound, specifically an isoxazole derivative, which is known for its significant role in various scientific research fields due to its unique chemical structure and properties .

Mecanismo De Acción

Mode of Action

It is known that isoxazole derivatives can act as a dipolarophile in (3 + 2) cycloaddition reactions . This suggests that 5-Aminomethyl-3-isopropylisoxazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Isoxazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

5-Aminomethyl-3-isopropylisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where this compound acts as an inhibitor . This interaction affects the glycolytic pathway, leading to changes in cellular metabolism. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to energy depletion and triggering cell death mechanisms. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . The inhibition of GAPDH leads to a decrease in ATP production, causing energy stress in cells. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling and gene expression. These interactions result in changes in gene expression patterns, further contributing to its cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained inhibition of GAPDH activity, leading to prolonged energy stress and cell death in in vitro studies . In vivo studies have also demonstrated similar effects, with this compound causing long-term alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe energy depletion and cell death . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of GAPDH activity and subsequent cellular effects. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH and the glycolytic pathway . By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a decrease in ATP production and energy stress in cells. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to these locations . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects.

Métodos De Preparación

The synthesis of 5-Aminomethyl-3-isopropylisoxazole can be achieved through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions . This method avoids the use of chloroform or carbon tetrachloride, making it more environmentally friendly . Industrial production methods often employ metal-free synthetic routes to minimize costs and reduce environmental impact .

Análisis De Reacciones Químicas

5-Aminomethyl-3-isopropylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in (3 + 2) cycloaddition reactions with alkynes in the presence of oxidizing agents such as sodium hypochlorite and triethylamine . Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and various organic solvents . The major products formed from these reactions are typically other isoxazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

5-Aminomethyl-3-isopropylisoxazole has a wide range of applications in scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds, including potential anticancer agents, HDAC inhibitors, and antimicrobial agents . In neuroscience, it serves as a crucial component in the design of novel drugs targeting specific neurotransmitter receptors. Additionally, it is employed in material science for the development of advanced materials with unique properties.

Comparación Con Compuestos Similares

5-Aminomethyl-3-isopropylisoxazole can be compared with other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected . While these compounds share a similar core structure, their unique substituents and functional groups confer different chemical properties and biological activities . For instance, 3-amino-5-methylisoxazole is commonly used as a pharmaceutical intermediate, whereas 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected, is utilized in synthetic chemistry for the preparation of more complex molecules .

Propiedades

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424355 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-30-0 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)